Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde
Overview
Description
Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde is a chemical compound with the molecular formula C15H24O and a molecular weight of 220.35 g/mol . It is also known by its systematic name, 1,4-Methanoazulene-9-carboxaldehyde, decahydro-4,8,8-trimethyl- . This compound is characterized by its unique structure, which includes a decahydro-1,4-methanoazulene core with three methyl groups and an aldehyde functional group.
Preparation Methods
The synthesis of decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde involves several steps. One common synthetic route starts with the precursor compound longifolene, which undergoes a series of reactions including oxidation and rearrangement to form the desired product . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the reactions are carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to achieve efficient and consistent production . The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.
Chemical Reactions Analysis
Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity . This interaction can result in various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde can be compared with similar compounds such as longifolene and its derivatives . While longifolene has a similar core structure, the presence of the aldehyde group in this compound imparts unique chemical and biological properties . Other similar compounds include various methanoazulene derivatives, which differ in their functional groups and substitution patterns .
Properties
IUPAC Name |
3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h9-13H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMHTGOFWRRJFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C3C1C(C2C=O)CC3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182423 | |
Record name | Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79645-28-6 | |
Record name | Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79645-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079645286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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